molecular formula C8H12 B7949762 Cycloocta-1,3-diene

Cycloocta-1,3-diene

Cat. No.: B7949762
M. Wt: 108.18 g/mol
InChI Key: RRKODOZNUZCUBN-UHFFFAOYSA-N
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Description

Cycloocta-1,3-diene is an organic compound with the molecular formula C₈H₁₂. It is a cyclic diene, meaning it contains two double bonds within an eight-membered ring. The (Z,Z)- notation indicates that both double bonds are in the cis configuration, which means the substituents on the double bonds are on the same side.

Preparation Methods

Cycloocta-1,3-diene can be synthesized through various methods. One common synthetic route involves the partial hydrogenation of 1,3,5,7-cyclooctatetraene. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions to ensure selective hydrogenation of only two of the four double bonds .

Industrial production methods often involve similar catalytic hydrogenation processes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity of the desired product .

Chemical Reactions Analysis

Cycloocta-1,3-diene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas (H₂) for reduction, potassium permanganate (KMnO₄) for oxidation, and halogens (Cl₂, Br₂) for substitution reactions. The major products formed from these reactions are cyclooctane, cyclooctane-1,3-dione, and dihalogenated cyclooctanes .

Scientific Research Applications

Cycloocta-1,3-diene has several scientific research applications:

    Chemistry: It is used as a ligand in organometallic chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various chemical reactions.

    Biology: The compound is used in studies involving the synthesis of biologically active molecules. Its unique structure allows for the creation of complex molecular architectures.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Cycloocta-1,3-diene exerts its effects depends on the specific reaction or application. In catalytic processes, it acts as a ligand, coordinating with metal centers to form active catalytic species. These species then facilitate various chemical transformations by providing a favorable environment for the reaction to occur .

In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to changes in biological activity. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Cycloocta-1,3-diene can be compared with other similar compounds, such as:

    1,3-Cyclooctadiene, (Z,E)-: This isomer has one cis and one trans double bond. It exhibits different chemical reactivity and physical properties compared to the (Z,Z)-isomer.

    1,5-Cyclooctadiene: This compound has double bonds at the 1 and 5 positions. It is commonly used as a ligand in organometallic chemistry but has different steric and electronic properties compared to this compound.

    Cyclooctatetraene: This compound contains four double bonds and is highly reactive.

The uniqueness of this compound lies in its specific double bond configuration, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

cycloocta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKODOZNUZCUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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